3-Nitro-1-propyl-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-nitro-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C6H10N4O2/c1-2-3-9-4-5(7)6(8-9)10(11)12/h4H,2-3,7H2,1H3 |
InChI Key |
DOWMKSRRZZMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Nitro 1 Propyl 1h Pyrazol 4 Amine
Retrosynthetic Analysis of the 3-Nitro-1-propyl-1H-pyrazol-4-amine Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic plans. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the nitro and amino groups.
One logical disconnection is at the N1-C5 and N2-C3 bonds of the pyrazole ring. This suggests a cyclocondensation reaction between a propyl-substituted hydrazine (B178648), such as propylhydrazine (B1293729), and a suitable three-carbon synthon carrying the required nitro and amino functionalities or their precursors.
Another key disconnection can be made at the C4-N bond of the amino group and the C3-N bond of the nitro group. This points towards a post-functionalization strategy starting from a 1-propyl-1H-pyrazole precursor. This approach would involve the regioselective nitration of the pyrazole ring at the C4 position, followed by the introduction of the amino group. However, a more plausible route involves starting with a 4-nitropyrazole, which can be N-alkylated with a propyl group, followed by the reduction of a second nitro group or another precursor group at the C3 position to an amine. A more direct and commonly employed strategy involves the nitration of a 1-propyl-1H-pyrazol-4-amine precursor.
A further disconnection strategy involves breaking down the pyrazole ring into smaller components for a multicomponent reaction (MCR). This approach could theoretically assemble the target molecule in a single step from three or more simple starting materials.
These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.
Direct Synthesis Routes
Direct synthesis routes aim to construct the this compound molecule in a few steps, often by forming the pyrazole ring with the desired substituents already in place or in a precursor form.
Cyclocondensation Reactions with Hydrazine Derivatives
The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.gov In the context of synthesizing this compound, this would involve the reaction of propylhydrazine with a functionalized three-carbon component.
A plausible precursor for the pyrazole ring could be a β-ketonitrile. The reaction of propylhydrazine with a β-ketonitrile bearing a nitro group at the α-position would be a direct approach. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Propylhydrazine | α-nitro-β-ketonitrile | Acid or base catalysis | This compound | Theoretical |
Challenges in this approach include the availability and stability of the required α-nitro-β-ketonitrile starting material.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. mdpi.comnih.gov Several MCRs are known for the synthesis of pyrazole derivatives. mdpi.comnih.gov
A potential MCR for the synthesis of the target molecule could involve the reaction of propylhydrazine, a source of the C3-nitro group (such as a nitro-substituted active methylene (B1212753) compound), and a synthon for the C4-amino group and the C5 carbon. For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine is a known method for producing highly substituted pyranopyrazoles, which highlights the potential of MCRs in generating heterocyclic complexity. mdpi.comkoreascience.kr
While no specific MCR has been reported for the direct synthesis of this compound, the versatility of MCRs suggests that a suitable combination of starting materials could be devised. For example, a reaction involving propylhydrazine, a nitro-containing methylene-active compound, and a source for the C4-amino group could potentially yield the desired pyrazole. mdpi.com
Post-Functionalization Strategies for the Pyrazole Ring System
Post-functionalization of a pre-formed pyrazole ring is a powerful strategy for the synthesis of substituted pyrazoles. This approach allows for the introduction of various functional groups at specific positions of the pyrazole nucleus.
Regioselective Nitration Protocols for Pyrazole Precursors
The nitration of pyrazoles is a well-established electrophilic substitution reaction. The position of nitration is influenced by the substituents already present on the pyrazole ring. Pyrazole itself is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C4 position if it is unsubstituted. researchgate.net
For the synthesis of this compound, a key intermediate would be 1-propyl-1H-pyrazol-4-amine. The nitration of this precursor would be expected to occur at the C3 or C5 position. The regioselectivity would be influenced by the directing effects of the N-propyl and C4-amino groups. The amino group is a strong activating group and would likely direct the incoming nitro group to the adjacent C3 or C5 position.
A common nitrating agent is a mixture of nitric acid and sulfuric acid. researchgate.net The reaction conditions, such as temperature and concentration of the acids, can be controlled to achieve the desired nitration. For example, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to its 4-nitro derivative is a known process, highlighting the feasibility of pyrazole nitration. researchgate.net
| Starting Material | Reagents | Conditions | Product | Reference |
| 1-propyl-1H-pyrazol-4-amine | HNO₃, H₂SO₄ | Controlled temperature | This compound | Plausible |
Reduction Methodologies for Nitro-to-Amino Conversion at C-4
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. This strategy can be employed if a dinitro-substituted pyrazole precursor is synthesized first. For instance, if 1-propyl-3,4-dinitropyrazole were available, selective reduction of the C4-nitro group would be required.
However, a more direct and well-documented approach involves the synthesis of 1-alkyl-4-aminopyrazoles from 4-nitropyrazole. This involves the N-alkylation of 4-nitropyrazole with a propyl halide, followed by the reduction of the nitro group to an amine.
Various reducing agents can be used for the conversion of a nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. Other reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, and sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
The synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide has been reported, which involves a nitration step followed by reduction, demonstrating the applicability of this sequence in the synthesis of substituted aminopyrazoles. researchgate.netsigmaaldrich.com
| Starting Material | Reagents | Product | Reference |
| 1-propyl-4-nitropyrazole | H₂, Pd/C | 1-propyl-1H-pyrazol-4-amine | Plausible |
| 1-propyl-4-nitropyrazole | SnCl₂, HCl | 1-propyl-1H-pyrazol-4-amine | Plausible |
N-Alkylation Strategies for Propyl Group Introduction at N-1
The introduction of an alkyl group, such as a propyl substituent, onto the nitrogen atom of a pyrazole ring is a fundamental transformation in heterocyclic chemistry. This process, known as N-alkylation, is a type of nucleophilic aliphatic substitution. wikipedia.org For the synthesis of this compound, the likely precursor would be 3-nitro-1H-pyrazol-4-amine.
The reaction involves the pyrazole's ring nitrogen acting as a nucleophile, attacking an alkyl halide, typically 1-bromopropane (B46711) or 1-iodopropane. This reaction is generally performed in the presence of a base, which deprotonates the pyrazole's N-H group, thereby increasing its nucleophilicity and facilitating the substitution reaction.
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. Alkylation can potentially occur at either the N-1 or N-2 position of the pyrazole ring. The presence of substituents on the ring, such as the nitro and amino groups in the precursor, plays a crucial role in directing the incoming alkyl group. For many 3-substituted pyrazoles, alkylation tends to favor the N-1 position, partly due to steric hindrance from the substituent at position 3.
Furthermore, the presence of the exocyclic 4-amino group introduces another potential site for alkylation. However, the endocyclic pyrazole nitrogens are generally more nucleophilic than an aromatic-like amino group, allowing for selective N-alkylation of the ring under controlled conditions. Over-alkylation, leading to a mixture of secondary and tertiary amines or even quaternary ammonium (B1175870) salts, is a common side reaction in amine alkylations and must be managed, often by careful stoichiometry and reaction conditions. wikipedia.orgmasterorganicchemistry.com
| Component | Role in N-Alkylation | Examples |
|---|---|---|
| Substrate | The pyrazole core to be alkylated. | 3-nitro-1H-pyrazol-4-amine |
| Alkylating Agent | Provides the propyl group. | 1-Bromopropane, 1-Iodopropane |
| Base | Deprotonates the pyrazole N-H to enhance nucleophilicity. | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N) |
| Solvent | Provides the medium for the reaction. | Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN), Acetone |
Modern Synthetic Techniques
Advances in synthetic methodology offer powerful tools to improve the efficiency, speed, and environmental footprint of reactions like the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. researchgate.net By using dielectric heating, microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, from hours to mere minutes, along with improved product yields and purity. researchgate.netdergipark.org.tr
This technique is highly applicable to the synthesis of pyrazole derivatives. dergipark.org.tr The N-alkylation of 3-nitro-1H-pyrazol-4-amine, which might require prolonged heating using conventional methods, could be significantly expedited with microwave assistance. semanticscholar.org Reports on the microwave-assisted synthesis of various pyrazoles, including three-component reactions to form pyrazolo[3,4-d]pyrimidin-4-ones, demonstrate the utility of this method in achieving high yields in short timeframes. rsc.org For instance, some pyrazole syntheses are completed in 2-5 minutes under microwave irradiation, compared to much longer periods with conventional refluxing. dergipark.org.tr
| Parameter | Conventional Heating (Hypothetical) | Microwave-Assisted Synthesis (Projected) |
|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-20 min) dergipark.org.tr |
| Energy Input | Conductive heating, often inefficient | Direct dielectric heating, highly efficient researchgate.net |
| Yield | Moderate to good | Often higher due to reduced side product formation |
| Purity | May require extensive purification | Often cleaner reaction profiles |
Green Chemistry Principles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govresearcher.life
Key aspects of green pyrazole synthesis include:
Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and avoids the environmental impact of volatile organic compounds (VOCs). tandfonline.com Many pyrazole syntheses have been successfully conducted under solvent-free conditions, sometimes by grinding the reactants together or with microwave assistance. researchgate.nettandfonline.com
Benign Solvents: When a solvent is necessary, greener alternatives like water or ethanol (B145695) are preferred. nih.gov The use of an H₂O–ethanol mixture has been employed as an eco-friendly solvent for pyrazole derivative synthesis. nih.gov
Recyclable Catalysts: Employing catalysts that can be easily recovered and reused improves atom economy and reduces waste. Examples in related syntheses include the use of nano-ZnO or reusable organic salts like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comnih.gov
For the N-alkylation of 3-nitro-1H-pyrazol-4-amine, a greener approach could involve using a phase-transfer catalyst in an aqueous medium or performing the reaction under solvent-free conditions with a solid-supported base, aligning with the goals of sustainable chemical manufacturing.
Stereoselective Synthesis Considerations (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, these considerations become critical when synthesizing chiral derivatives, which may have distinct biological activities.
Stereoselectivity would be a crucial factor in several hypothetical scenarios:
If the propyl group were replaced by a chiral substituent (e.g., a (2S)-2-butyl group).
If a chiral center were introduced elsewhere in the molecule.
The synthesis of chiral pyrazole derivatives has been achieved through various strategies. rsc.orgrsc.org One common approach involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, which can direct the stereochemical outcome of a reaction and is later removed. rsc.orgrsc.org Other methods include intramolecular dipolar cycloaddition reactions on chiral substrates to create complex, stereodefined polycyclic pyrazole systems. thieme-connect.com While not directly applicable to the synthesis of the achiral target compound, these advanced methodologies are essential for accessing its potentially valuable chiral analogues.
Chemical Reactivity and Derivatization of 3 Nitro 1 Propyl 1h Pyrazol 4 Amine
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus
Further nitration of a substituted pyrazole ring is a common electrophilic aromatic substitution. rsc.org For nitropyrazoles, the reaction typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. osti.govrsc.org In the case of 3-nitro-1-propyl-1H-pyrazol-4-amine, the introduction of a second nitro group would be expected to occur at the C5 position, the most activated site. Studies on analogous compounds, like 5-amino-1-methylpyrazole, show that nitration occurs at the 4-position. researchgate.net Given that the 4-position is already occupied, the C5 position is the logical target for further substitution.
Halogenation of aminopyrazoles is also a well-established electrophilic substitution. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) proceeds efficiently at the C4 position. This suggests that the amino group strongly directs the incoming electrophile. For this compound, halogenation would likewise be anticipated at the C5 position.
Below is a table summarizing expected electrophilic substitution reactions on the pyrazole nucleus.
| Reaction | Reagent | Expected Product | Reference |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-(this compound) | osti.govmdpi.com |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-(this compound) | N/A |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-(this compound) | N/A |
Nucleophilic Substitution Reactions Involving the Nitro or Amino Groups
The functional groups of this compound can undergo various nucleophilic reactions. The amino group can be transformed via diazotization, a standard method in organic synthesis for converting primary aromatic amines into diazonium salts. osti.gov This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. osti.govrsc.org The resulting pyrazolediazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles.
For example, studies on 4-amino-3,5-dinitropyrazole show it can be diazotized and subsequently react with nucleophiles like bromide or azide (B81097) to replace the diazonium group. osti.gov The diazonium salts derived from aminopyridines are known to hydrolyze to the corresponding hydroxy compounds in dilute acid. rsc.org It is also possible for the anion of an aminopyrazole to act as a nucleophile itself, substituting a nitro group on another pyrazole ring, leading to dimerization or trimerization. osti.gov
The nitro group, particularly when activated by other electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution (SNAr). While less common than substitution of halogens, nitro group displacement by various nucleophiles (S-, O-, N-nucleophiles) has been observed in dinitropyrazole systems. researchgate.net
| Reaction Type | Reagent | Intermediate/Product | Reference |
| Diazotization | NaNO₂/H⁺ | Pyrazolediazonium salt | osti.govrsc.org |
| Nucleophilic Substitution | S-Nucleophiles on dinitropyrazoles | Thioether-substituted pyrazole | researchgate.net |
Transformations of the Propyl Side Chain
The 1-propyl group offers another site for chemical modification, although reactions on this saturated alkyl chain are generally less facile than those on the aromatic ring or its functional groups.
Oxidation of alkyl side chains attached to aromatic rings is a known transformation, typically requiring strong oxidizing agents. youtube.comyoutube.com For an alkyl group attached to a benzene (B151609) ring, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the chain down to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. youtube.comyoutube.com While the pyrazole ring is not benzene, similar principles of side-chain oxidation can be applied. The oxidation of the N-propyl group of this compound would likely proceed at the carbon adjacent to the ring nitrogen (the α-carbon). Depending on the reaction conditions, this could potentially yield a ketone (1-(3-nitro-4-amino-1H-pyrazol-1-yl)propan-1-one) or, with cleavage of the carbon-carbon bonds, a carboxylic acid derivative at the N1 position. For instance, the oxidation of p-nitrotoluene has been studied enzymatically. nih.gov The synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid from a pyrazole precursor demonstrates that such alkyl-substituted pyrazoles can be part of synthetic routes leading to carboxylic acids, though in that specific case the carboxylic acid was not formed by oxidation of the propyl group. osti.gov
Ring-Opening and Rearrangement Reactions
While pyrazoles are generally stable aromatic rings, they can undergo ring-opening or rearrangement reactions under specific conditions. The incorporation of functional groups capable of increasing ring strain can facilitate ring-opening. nih.gov For instance, the thermolysis of certain o-azidonitro-pyrazoles can lead to rearrangement and formal C-H acetoxylation of a methyl group, rather than the expected ring cyclization. This indicates that the pyrazole core can participate in complex intramolecular transformations. Ring-opening reactions of aminocyclopropanes and aminocyclobutanes are also known, proceeding via various mechanisms to form different acyclic or heterocyclic structures. organic-chemistry.orgepfl.chepfl.ch Although not directly analogous, these reactions illustrate the potential for ring-opening in strained nitrogen-containing rings. The thermal decomposition of aminonitropyrazoles can begin with isomerization of a nitro group, followed by decomposition of the pyrazole ring itself. researchgate.net
Heterocyclic Annulation and Scaffold Hybridization Strategies
Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, a strategy known as heterocyclic annulation. arkat-usa.orgnih.gov The 4-amino group of this compound, along with the adjacent C5 ring carbon, can act as a binucleophile in reactions with bidentate electrophiles to construct a new ring fused to the pyrazole core. Common examples include the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. arkat-usa.org The reaction of an aminopyrazole with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or a β-ketoester, is a standard method for constructing these fused systems. These scaffold hybridization strategies are of great interest in medicinal chemistry for creating novel molecular architectures with diverse biological activities. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Nitro 1 Propyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of 3-Nitro-1-propyl-1H-pyrazol-4-amine is expected to show distinct signals corresponding to the protons of the propyl group, the amino group, and the pyrazole (B372694) ring.
The propyl group protons would likely appear as follows:
A triplet for the terminal methyl (CH₃) protons, integrating to 3H.
A sextet for the methylene (B1212753) (CH₂) protons adjacent to both the methyl and the other methylene group, integrating to 2H.
A triplet for the methylene (CH₂) protons attached to the pyrazole nitrogen, integrating to 2H.
The chemical shifts for these propyl protons can be estimated by comparison with propylamine, where the CH₂ group adjacent to the nitrogen appears around 2.65 ppm. docbrown.info
The amino group (NH₂) protons would typically appear as a broad singlet. Its chemical shift can be influenced by solvent and concentration.
The pyrazole ring has one proton at the C5 position. This proton would appear as a singlet, and its chemical shift would be influenced by the adjacent amino and nitro substituents. For comparison, in 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the proton at the C5 position appears at δ 8.35 ppm. rsc.org
A summary of the predicted ¹H NMR signals is presented in the table below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Propyl CH₃ | ~0.9 | Triplet | 3H |
| Propyl -CH₂- | ~1.6-1.8 | Sextet | 2H |
| N-CH₂- Propyl | ~4.0-4.2 | Triplet | 2H |
| Pyrazole C5-H | ~8.0-8.5 | Singlet | 1H |
| NH₂ | Variable | Broad Singlet | 2H |
Predicted values are based on analogous compounds.
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected for the pyrazole ring and the propyl group.
The propyl group carbons would show three signals, with the carbon attached to the nitrogen (N-CH₂) appearing most downfield.
The pyrazole ring carbons would have their chemical shifts significantly affected by the substituents. The C3 carbon bearing the nitro group would be shifted downfield, while the C4 carbon with the amino group would be shifted upfield. The C5 carbon's shift would also be influenced by the adjacent groups. In nitropyrazoles, the carbon atom bearing the nitro group can have a chemical shift in the range of 145-160 ppm. researchgate.net
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Propyl CH₃ | ~11 |
| Propyl -CH₂- | ~23 |
| N-CH₂- Propyl | ~50 |
| Pyrazole C5 | ~125-135 |
| Pyrazole C4 | ~110-120 |
| Pyrazole C3 | ~150-160 |
Predicted values are based on analogous compounds.
Advanced NMR Techniques (e.g., 2D NMR, Multinuclear NMR)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the coupling between the protons of the propyl chain, while HSQC would correlate each proton signal to its directly attached carbon atom. Multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, could provide further insights into the electronic environment of the nitrogen atoms in the pyrazole ring, the nitro group, and the amino group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and N-O bonds.
Key expected vibrational frequencies include:
N-H stretching of the amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching of the propyl group, expected around 2850-2960 cm⁻¹.
N-O stretching of the nitro group, which would show two strong bands, one symmetric and one asymmetric, in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.
C=C and C=N stretching of the pyrazole ring, expected in the 1400-1600 cm⁻¹ region.
For comparison, the IR spectrum of 1,3,5-trimethyl-1H-pyrazol-4-amine shows N-H stretching vibrations for the amino group. nist.gov Similarly, nitropyrazoles exhibit characteristic strong absorptions for the nitro group. nih.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H (amine) | 3300-3500 (two bands) |
| C-H (propyl) | 2850-2960 |
| N-O (nitro, asymmetric) | 1500-1560 |
| N-O (nitro, symmetric) | 1300-1370 |
| C=C, C=N (pyrazole ring) | 1400-1600 |
Predicted values are based on analogous compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (170.17).
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the propyl group, or parts of the propyl chain. Common fragmentation pathways for related compounds can provide clues to the expected fragmentation of the title compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is available in the searched literature, the crystal structure of a closely related compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been reported. researchgate.net
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules. jascoinc.com These methods measure the differential absorption of left and right circularly polarized light in the infrared (for VCD) and ultraviolet-visible (for ECD) regions of the electromagnetic spectrum.
As this compound itself is not chiral, it would not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule, for instance, by modification of the propyl group (e.g., to a sec-butyl group) or by the introduction of a chiral substituent, the resulting enantiomers would be distinguishable by these techniques.
The application of VCD to pyrazole derivatives has been successfully demonstrated. For example, the absolute configurations of chiral pyrazoles derived from (5R)-dihydrocarvone were determined using VCD spectroscopy. researchgate.net This was achieved by comparing the experimental VCD spectra with those predicted by quantum chemical calculations for the different possible stereoisomers. This approach allows for the unambiguous assignment of the absolute configuration of complex chiral molecules. researchgate.net
Therefore, should chiral derivatives of this compound be synthesized, VCD and ECD would be invaluable tools for:
Determining Absolute Configuration: By comparing experimental and calculated spectra, the absolute spatial arrangement of atoms can be established.
Conformational Analysis: The sign and intensity of VCD and ECD bands are highly sensitive to the conformational preferences of the molecule in solution.
Given the lack of publicly available data on chiral derivatives of this compound, a specific analysis is not possible at this time. However, the established utility of VCD and ECD for other chiral pyrazoles strongly suggests their applicability in future stereochemical studies of derivatives of the title compound.
Table 2: Potential Applications of VCD and ECD for Chiral Derivatives of this compound
| Spectroscopic Technique | Information Obtainable | Applicability |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-state conformation | Applicable to non-racemic chiral derivatives |
| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic transitions of chromophores | Applicable to non-racemic chiral derivatives |
Computational Chemistry and Theoretical Investigations of 3 Nitro 1 Propyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. DFT, in particular, is widely used for its balance of accuracy and computational cost in studying pyrazole (B372694) derivatives. osti.govnih.gov
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
Theoretical studies on similar pyrazole compounds demonstrate that the introduction of functional groups significantly influences the electronic properties. For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov For nitro-containing pyrazoles, the strong electron-withdrawing nature of the nitro group typically lowers the LUMO energy, reducing the HOMO-LUMO gap and indicating higher potential for chemical reactivity and intramolecular charge transfer. researchgate.net Calculations on a series of nitrophenyl-substituted pyrazoles revealed that the presence of nitro groups enhanced their electrophilic nature. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative Data presented is for illustrative purposes based on related compounds.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital; region of electron donation |
| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |
| Energy Gap (ΔE) | 4.5 | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. In 3-Nitro-1-propyl-1H-pyrazol-4-amine, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the lone pair of the pyridine-like nitrogen atom of the pyrazole ring.
Positive Regions (Blue): These areas are electron-deficient and are favorable sites for nucleophilic attack. Such regions are typically found around the hydrogen atoms, particularly the amine group hydrogens.
Neutral Regions (Green): These areas have a near-zero potential, often corresponding to nonpolar parts of the molecule, such as the propyl chain.
Studies on other nitro-substituted pyrazole derivatives confirm that the nitro and amide groups are often centers for electrophilic attacks. nih.gov The MEP analysis helps in understanding intermolecular interactions, including hydrogen bonding, which are crucial for crystal packing and biological receptor binding. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules, such as conformational changes and stability, which are not apparent from static quantum chemical calculations.
For a molecule like this compound, the propyl group can adopt various conformations due to rotation around its single bonds. Conformational analysis, often performed using DFT calculations, can identify the most energetically stable arrangement of the molecule. mdpi.com
A critical aspect of 1H-pyrazoles is annular tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. mdpi.com This equilibrium is influenced by several factors:
Substituents: The electronic nature of the substituents on the pyrazole ring plays a major role.
Solvent: The polarity of the solvent can stabilize one tautomer over another.
Intermolecular Interactions: Hydrogen bonding in the solid state can lock the molecule into a specific tautomeric form. nih.gov
A theoretical and experimental study on a series of 3,5-disubstituted 1H-pyrazoles found that the position of substituents, the environment (in vacuo vs. solvent), and intra- and intermolecular interactions have a considerable influence on the preferred tautomer. nih.gov For pyrazoles with a nitro group, one tautomer was predominantly observed in the crystal state. nih.gov Theoretical calculations can be employed to determine the relative energies of the possible tautomers of this compound to predict the most stable form under different conditions.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. alrasheedcol.edu.iq It is extensively used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level.
Docking simulations can predict how this compound might interact with the active site of a biological target. The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" or binding affinity for each pose. This score, often expressed in kcal/mol, estimates the strength of the interaction.
Successful docking studies on other pyrazole derivatives have elucidated their binding mechanisms. For example, novel pyrazole-carboxamides were docked into the active sites of human carbonic anhydrase (hCA) I and II receptors. nih.gov The results identified key interactions, such as hydrogen bonds and van der Waals forces, between the ligands and specific amino acid residues like His94, His96, and Thr199. nih.gov These studies often reveal that the pyrazole scaffold is crucial for anchoring the molecule within the active site.
A similar docking study for this compound could identify potential protein targets and elucidate its binding mode. The simulation would likely highlight the roles of the nitro and amine groups in forming hydrogen bonds, while the pyrazole ring could engage in pi-stacking interactions.
Table 2: Illustrative Docking Results for Pyrazole Derivatives Against Carbonic Anhydrase II Data from a study on related pyrazole-carboxamides to illustrate typical findings. nih.gov
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Pyrazole Derivative 6a | -7.5 | His94, His96, His119, Thr199 |
| Pyrazole Derivative 6b | -7.2 | His94, His96, Val121, Thr200 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach used to develop mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding drug discovery and toxicology assessments. mdpi.com For a compound like this compound, QSAR can be employed to predict its potential biological effects based on its molecular characteristics.
Research on the broader class of nitroaromatic compounds, to which this compound belongs, has identified several key molecular descriptors that frequently influence their biological activity and toxicity. mdpi.comnih.gov These descriptors typically fall into three categories:
Electronic Descriptors: Properties such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and atomic charges are crucial. The electron-withdrawing nature of the nitro group significantly impacts these parameters, influencing the molecule's ability to interact with biological targets. mdpi.com
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor used to quantify a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes. mdpi.comnih.gov
Steric/Topological Descriptors: Parameters like molecular weight, molar refractivity, and various topological indices describe the size, shape, and branching of the molecule, which can affect its fit within a biological receptor. nih.gov
A typical QSAR study on a series of pyrazole analogs would involve synthesizing a library of related compounds, measuring their biological activity (e.g., inhibitory concentration IC50), calculating various molecular descriptors, and then using statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) to build a predictive model. nih.gov
The table below illustrates a hypothetical QSAR model for a series of 1-propyl-1H-pyrazol-4-amine derivatives, demonstrating the relationship between structural modifications, calculated descriptors, and a predicted biological activity.
| Compound | Substituent (at C3) | logP | E_LUMO (eV) | Molar Refractivity | Predicted Activity (-logIC50) |
|---|---|---|---|---|---|
| Analog 1 | -H | 1.25 | -1.15 | 45.3 | 4.8 |
| Analog 2 | -Cl | 1.95 | -1.80 | 50.1 | 5.5 |
| Analog 3 (Target) | -NO2 | 1.40 | -2.90 | 47.8 | 6.2 |
| Analog 4 | -CN | 0.90 | -2.55 | 48.5 | 5.9 |
| Analog 5 | -CH3 | 1.75 | -1.20 | 50.0 | 5.1 |
Such models, once validated, can efficiently screen virtual libraries of compounds to prioritize the synthesis of candidates with the highest predicted activity.
Reaction Mechanism Elucidation (e.g., Molecular Electron Density Theory (MEDT) for Synthetic Pathways)
Understanding the reaction mechanisms for the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these pathways at a molecular level. researchgate.net Theories like the Molecular Electron Density Theory (MEDT) can provide deep insights by analyzing the changes in electron density throughout a reaction, helping to explain reactivity and selectivity.
A plausible synthetic route to aminopyrazoles involves the condensation of a hydrazine (B178648) with a β-ketonitrile, followed by cyclization. chim.it For this compound, a potential pathway could start with the reaction of propylhydrazine (B1293729) with a suitable three-carbon precursor containing a nitrile group, followed by nitration of the resulting pyrazole ring. nih.gov
Computational investigation of such a synthetic step, for instance, the initial cyclization, would involve:
Locating Stationary Points: Identifying the geometric structures of the reactants, intermediates, transition states (TS), and products on the potential energy surface.
Calculating Energies: Determining the activation energies (the energy barrier of the TS) and reaction energies to assess the kinetic and thermodynamic feasibility of the proposed pathway.
Analyzing Electron Density: Using MEDT to study the flow of electron density, which clarifies how and why bonds are formed and broken. This helps to understand the nucleophilic and electrophilic interactions driving the reaction.
In some cases involving substituted dinitropyrazoles, more complex mechanisms such as an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) pathway have been proposed. researchgate.net In an ANRORC reaction, the nucleophile (e.g., a hydrazine) adds to the pyrazole ring, causing the ring to open into an intermediate, which then re-closes to form a new product. researchgate.net Computational studies are essential to distinguish between a direct substitution and a more complex ANRORC mechanism by comparing the activation barriers for each potential pathway.
The following table presents hypothetical data from a DFT study on a key transition state in the synthesis, illustrating the type of quantitative insights that can be obtained.
| Parameter | Value | Description |
|---|---|---|
| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | The energy barrier for the cyclization transition state. |
| Reaction Free Energy (ΔG_rxn) | -15.8 kcal/mol | The overall thermodynamic driving force for the step. |
| Key Bond Forming (N-C) in TS | 2.15 Å | The distance between the nucleophilic nitrogen and electrophilic carbon in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state corresponding to the desired reaction coordinate. |
These theoretical investigations provide a detailed picture of the reaction mechanism that is often inaccessible through experimental methods alone, enabling a more rational approach to chemical synthesis.
Biological Activity and Mechanistic Studies of 3 Nitro 1 Propyl 1h Pyrazol 4 Amine in Vitro and Preclinical
Biological Activities of Related Pyrazole (B372694) Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.comias.ac.inacademicstrive.com Derivatives of pyrazole are known to exhibit a comprehensive range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. mdpi.comacademicstrive.commdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles. nih.gov
Several well-established pharmaceutical drugs feature the pyrazole core, highlighting its clinical significance. mdpi.comnih.gov Examples include the anti-inflammatory drug celecoxib, the analgesic and antipyretic agent phenazone, and the anticancer drug pyrazomycin. ias.ac.innih.gov The biological activity of these derivatives is often attributed to their ability to interact with various enzymes and receptors within the body. nih.govnih.gov For instance, many pyrazole-based anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes. nih.gov The wide-ranging activities underscore the therapeutic potential inherent in the pyrazole chemical class. mdpi.comacademicstrive.com
In Vitro Assays for Target Identification and Validation
Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX), Kinases, DNA Gyrase)
The inhibitory activity of pyrazole derivatives against a variety of enzymes is a key area of investigation for understanding their therapeutic potential.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many pyrazole derivatives have been identified as potent anti-inflammatory agents through their inhibition of COX enzymes. nih.gov Molecular modeling studies have shown that pyrazole analogs can form stable interactions, such as hydrogen bonds and π-π interactions, within the active site of COX-2, which contributes to their anti-inflammatory effects. nih.gov
Kinase Inhibition: Kinases are critical targets in cancer therapy, and numerous pyrazole derivatives have been developed as kinase inhibitors. nih.govacs.org They have shown inhibitory activity against a range of kinases including:
Cyclin-Dependent Kinases (CDKs): Certain diphenyl-1H-pyrazole derivatives have shown promising inhibitory activity against CDK2. academicstrive.com
BRAFV600E: Novel 5-phenyl-1H-pyrazole derivatives have been evaluated as potential BRAFV600E inhibitors, with some compounds showing potent activity. mdpi.com
Salt-Inducible Kinases (SIKs): Pyrazole-containing compounds have been identified as potent inhibitors of SIK2 and SIK3, which are targets for autoimmune and inflammatory diseases. acs.org
DNA Gyrase Inhibition: Certain pyrazole derivatives have demonstrated potent antibacterial activity through the selective inhibition of bacterial topoisomerases like DNA gyrase. mdpi.com
Other Enzyme Inhibition: Research has also explored the inhibitory effects of pyrazole derivatives on other enzymes:
Carbonic Anhydrase (CA): Pyrazole derivatives have been found to be potent, low-nanomolar inhibitors of human carbonic anhydrase isoforms I and II. nih.gov
Monoamine Oxidase (MAO): Some pyrazole derivatives have been investigated as inhibitors of MAO-A and MAO-B, which are targets for neurological disorders. nih.gov
Urease: Certain pyrazole compounds have been identified as selective inhibitors of urease. researchgate.net
Table 1: Enzyme Inhibition by Pyrazole Derivatives
| Derivative Class | Target Enzyme | Observed Activity | Reference |
| 1,3,4,5-tetrasubstituted pyrazoles | Cyclooxygenase (COX) | Potent anti-inflammatory activity, with some compounds showing inhibition comparable to or greater than diclofenac. | mdpi.com |
| 5-phenyl-1H-pyrazoles | BRAFV600E | Potent inhibitory activity with IC50 values in the micromolar range. | mdpi.com |
| Diphenyl-1H-pyrazoles | Cyclin-Dependent Kinase 2 (CDK2) | Promising inhibitory activity compared to standards like R-Roscovitine. | academicstrive.com |
| Pyrazole-based compounds | Carbonic Anhydrase I & II | Low-nanomolar inhibition constants, in some cases better than the clinical inhibitor acetazolamide. | nih.gov |
| Pyrazole-based compounds | Salt-Inducible Kinase 2/3 (SIK2/3) | Potent inhibition with single-digit nM to sub-nM potency. | acs.org |
| Pyrazole-based compounds | Bacterial DNA Gyrase | Selective inhibitory activity against bacterial topoisomerases. | mdpi.com |
| Pyrazole-based compounds | Urease | Selective inhibition of urease. | researchgate.net |
| 1-thiocarbamoyl pyrazole derivatives | Monoamine Oxidase B (MAO-B) | High inhibitory activity against MAO isoforms. | nih.gov |
Receptor Binding Assays
While enzyme inhibition is a primary focus, studies also investigate the interaction of pyrazole derivatives with cellular receptors. A notable area of research is their interaction with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. bohrium.com Some substituted pyrazoline derivatives have been found to bind to P-glycoprotein with significant affinity, suggesting they could act as inhibitors of P-gp-mediated drug efflux, a key mechanism of cancer cell resistance to chemotherapy. bohrium.com
Cellular Mechanism of Action Investigations
Modulation of Cellular Pathways (e.g., NF-κB Suppression, Apoptosis Induction, Cell Cycle Interference)
The therapeutic effects of pyrazole derivatives are often rooted in their ability to modulate critical cellular signaling pathways.
Apoptosis Induction: A significant mechanism for the anticancer activity of many pyrazole derivatives is the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comorientjchem.org For example, certain derivatives have been shown to induce apoptosis through the inhibition of targets like mTOR. mdpi.com
Cell Cycle Interference: Pyrazole compounds can exert their antiproliferative effects by interfering with the cell cycle. mdpi.com They have been developed as cell cycle inhibitors, halting the proliferation of cancer cells at different phases. mdpi.com
Modulation of Other Pathways: Pyrazoles are involved in various other cellular processes and signal transduction pathways, including those related to DNA repair and inflammation. google.com For instance, the anti-inflammatory effects of SIK-inhibiting pyrazoles are linked to the modulation of pro-inflammatory cytokines. acs.org
Cell Line-Based Studies (e.g., Anticancer Activity, Antimicrobial Activity)
The biological activities of pyrazole derivatives are extensively validated using cell-based assays.
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives across a wide range of human cancer cell lines. mdpi.comnih.govnih.gov For instance, a series of 3,4-diaryl pyrazole derivatives showed high antitumor activity with IC50 values in the nanomolar range against several cancer cell lines. nih.gov Another study reported that certain pyrazole derivatives exhibited greater inhibitory activity against MCF-7 breast cancer cells than reference compounds. academicstrive.com Some pyrazoles have also shown remarkable antiproliferative effects against both solid tumors and leukemia cell lines. nih.gov
Antimicrobial Activity: The pyrazole scaffold is a key component in the development of new antimicrobial agents. mdpi.com Derivatives have shown good antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. mdpi.comnih.gov Some compounds have exhibited minimum inhibitory concentration (MIC) values comparable to or better than standard drugs like ceftriaxone (B1232239). mdpi.com Additionally, antifungal activity has been observed against pathogens such as C. albicans. nih.gov
Table 2: Cell Line-Based Activity of Pyrazole Derivatives
| Activity | Cell Line / Organism | Derivative Class | Finding | Reference |
| Anticancer | MCF-7 (Breast Cancer) | Pyrazole-based derivatives | IC50 values of 0.51 µM and 0.79 µM. | academicstrive.com |
| Anticancer | Various Cancer Cell Lines | 3,4-diaryl pyrazoles | IC50 values ranging from 0.06–0.25 nM. | nih.gov |
| Anticancer | WM266.4 & A375 (Melanoma) | 5-phenyl-1H pyrazoles | IC50 values of 2.63 µM and 0.33 µM respectively. | mdpi.com |
| Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Pyrazole derivatives | Excellent activity, with MIC values lower than the standard drug ceftriaxone in some cases. | mdpi.com |
| Antibacterial | E. coli, P. aeruginosa, S. aureus, B. subtilis | Nitrofuran-containing pyrazoles | Good antibacterial activity compared to furacin. | nih.gov |
| Antifungal | C. albicans | Nitrofuran-containing pyrazoles | Good antifungal activity compared to fluconazole. | nih.gov |
Interaction with Biomolecules (e.g., DNA, Proteins)
There is no available scientific literature detailing the interaction of 3-Nitro-1-propyl-1H-pyrazol-4-amine with biomolecules such as DNA or proteins. Studies on other pyrazole derivatives have suggested various mechanisms of action, but these cannot be attributed to this specific compound without direct experimental evidence.
Preclinical Models of Efficacy
In Vivo Proof-of-Concept Studies in Animal Models (e.g., Carrageenan-Induced Paw Edema for Anti-inflammatory Efficacy)
No in vivo studies using models such as carrageenan-induced paw edema to evaluate the anti-inflammatory efficacy of this compound have been found in the searched resources. While the carrageenan-induced paw edema model is a standard method for assessing the anti-inflammatory activity of novel compounds, and numerous pyrazole derivatives have been tested using this assay, specific data for this compound is not present in the available literature.
Structure Activity Relationship Sar Studies of 3 Nitro 1 Propyl 1h Pyrazol 4 Amine and Its Analogs
Influence of Substituent Position and Electronic Effects on Biological Activity
The arrangement and electronic nature of substituents on the pyrazole (B372694) ring are critical determinants of the biological activity of its derivatives. mkuniversity.ac.inresearchgate.net The pyrazole ring is an aromatic heterocycle, and the introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) can significantly alter its physicochemical properties and reactivity. mkuniversity.ac.in
Generally, the pyrazole nucleus is π-excessive, making it susceptible to electrophilic substitution, particularly at the C4 position. mkuniversity.ac.in However, the reactivity can be modulated by the substituents present. mkuniversity.ac.in The biological activity of pyrazole derivatives is influenced by the balance between hydrophobic and hydrophilic substituents, which affects solubility, membrane permeability, and bioavailability. researchgate.net
Studies on various pyrazole analogs have demonstrated clear SAR trends related to substituent electronics. For instance, in a series of N-acyl pyrazoles designed as serine hydrolase inhibitors, the introduction of an electron-withdrawing nitrile (CN) group at the C4 position substantially improved inhibitory activity compared to an unsubstituted pyrazole (H). nih.gov Conversely, a modest electron-donating methyl (Me) group at the same position diminished activity. nih.gov This highlights a pronounced electronic effect where electron-withdrawing substituents enhance the leaving group potential of the pyrazole, thereby increasing its reactivity as an inhibitor. nih.gov
The position of the substituents is also crucial. The pyrazole ring has distinct positions (N1, C3, C4, C5), and the location of a substituent can significantly impact its interaction with biological targets. researchgate.net For example, in a study of 4-amino-3-trifluoromethyl-5-phenylpyrazoles, the specific arrangement of a phenyl group at C5 was found to be important for anti-inflammatory activity. nih.gov
The electronic properties of substituents can be quantified and correlated with activity. The energy gap (Eg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical activity; a larger gap implies higher stability. researchgate.net The introduction of EWGs like the nitro group can modulate these electronic characteristics. researchgate.netresearchgate.net
| Compound Series | Substituent (at C4) | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| N-Acyl Pyrazoles (FAAH Inhibitors) | CN | Electron-Withdrawing | Substantially improved activity | nih.gov |
| N-Acyl Pyrazoles (FAAH Inhibitors) | H | Neutral | Baseline activity | nih.gov |
| N-Acyl Pyrazoles (FAAH Inhibitors) | Me | Electron-Donating | Diminished activity | nih.gov |
Role of the Nitro Group in Modulating Activity
The nitro (NO₂) group, a strong electron-withdrawing group, plays a pivotal role in defining the biological profile of 3-Nitro-1-propyl-1H-pyrazol-4-amine. Its presence significantly influences the electronic properties of the pyrazole ring, impacting reactivity and potential interactions with biological targets. researchgate.net
In various heterocyclic compounds, the introduction of a nitro group is a common strategy to enhance biological activity. For instance, in a series of pyrazole derivatives, a nitro-substituted analog showed good anti-inflammatory potency. mdpi.com Similarly, tetra-substituted pyrazole derivatives bearing a nitro substituent on a phenol (B47542) ring were found to bind effectively to the estrogen receptor. pharmatutor.orgnih.gov
The position of the nitro group is critical. In the case of this compound, the NO₂ group is at the C3 position. Nucleophilic substitution reactions on nitropyrazoles have shown that the nitro group at position 3 can be regioselectively substituted, indicating its influence on the ring's reactivity. researchgate.net The synthesis of 4-Amino-3,5-dinitro-1H-pyrazole highlights that the pyrazole core can be heavily nitrated, and these nitro groups are key to its properties. researchgate.net
Furthermore, studies on (E)-(3-nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones demonstrated that nitro-substituted compounds could exhibit potent antimycobacterial activity, superior to their hydroxylated counterparts. researchgate.net This suggests that the strong electron-withdrawing nature of the nitro group can be crucial for certain biological activities, potentially by enhancing interactions with target enzymes or receptors. researchgate.net
| Compound Class | Feature | Observed Effect | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Nitro substituent | Good anti-inflammatory potency | mdpi.com |
| Tetra-substituted Pyrazoles | Nitro group on phenol ring | Satisfactory binding to estrogen receptor | pharmatutor.orgnih.gov |
| Nitrophenyl Pyrazinyl Propenones | Nitro substitution | Potent antimycobacterial activity | researchgate.net |
Impact of the Propyl Chain Length and Branching
In studies of N-alkyl substituted pyrazoloanthrone derivatives as c-Jun N-terminal kinase (JNK) inhibitors, it was observed that N-propyl and N-butyl bearing scaffolds provided promising therapeutic inhibitors. researchgate.net This suggests that an alkyl chain of this length can form favorable hydrophobic interactions within the kinase binding site. researchgate.net
Research on antifungal pyrazole analogues has also shown that the nature of the N1-substituent is critical. The introduction of a straight-chain alkyl substituent was found to significantly increase activity against a range of fungi. nih.gov In contrast, a secondary acyclic alkyl substituent did not exhibit potent activity, indicating that branching can be detrimental. nih.gov This highlights the importance of the chain's shape and flexibility for optimal interaction with the target.
To achieve optimal potency in some kinase inhibitor families, an alkyl or cycloalkyl group attached near the pyrazole moiety is often necessary. nih.gov These alkyl chains are flexible and can adopt conformations that allow the molecule to fit favorably into the binding site, while also potentially positioning other functional groups for key interactions. nih.gov
| Compound Series | N1-Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyrazoloanthrones (JNK inhibitors) | Propyl, Butyl | Significant inhibitory activity | researchgate.net |
| Antifungal Pyrazoles | Straight-chain alkyl | Significantly increased activity | nih.gov |
| Antifungal Pyrazoles | Secondary acyclic alkyl (branched) | Failed to exhibit potent activity | nih.gov |
Importance of the Amino Group Functionalization
The amino (NH₂) group at the C4 position is a key functional group that can significantly influence the biological activity of the pyrazole scaffold. Aminopyrazoles are versatile frameworks in drug discovery, and the amino group can act as a hydrogen bond donor, a site for further chemical modification, or be a crucial part of the pharmacophore. nih.govnih.gov
The position of the amino group on the pyrazole ring is critical. 4-aminopyrazoles (4APs) have been investigated for various biological properties, including anticonvulsant and antioxidant activities. nih.gov However, they have generally shown different activity profiles compared to their 3-amino and 5-amino isomers. nih.gov
Functionalization of the amino group is a common strategy to modulate activity. For example, the synthesis of thiourea (B124793) and urea (B33335) derivatives from 4APs has been explored to develop anticonvulsant agents. nih.gov In a study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, the two amino groups were essential for activity. nih.gov SAR studies of these compounds, where the amino groups and the arylazo substituent were modified, provided a comprehensive understanding of the requirements for activating the target phosphodiesterase. nih.gov
The amino group in 5-aminopyrazoles is known to be a key nucleophilic site, often more reactive than the ring nitrogens, allowing for selective functionalization to create fused heterocyclic systems with diverse biological activities. beilstein-journals.org While this compound has the amino group at C4, the principle of its reactivity and importance as a point of interaction or modification remains.
| Aminopyrazole Isomer | Reported Biological Activities/Uses | Reference |
|---|---|---|
| 3-Aminopyrazoles (3APs) | Anticancer and anti-inflammatory agents | nih.gov |
| 4-Aminopyrazoles (4APs) | Anticonvulsant, antioxidant agents | nih.gov |
| 5-Aminopyrazoles (5APs) | Kinase inhibitors, anticancer, antibacterial agents | nih.gov |
Conformational Flexibility and Its Implications for Ligand-Target Interactions
Alkyl chains, such as the propyl group at the N1 position of this compound, are inherently flexible. nih.gov This flexibility can be advantageous, allowing the ligand to adopt an optimal conformation to fit within a binding pocket and establish favorable hydrophobic interactions. nih.gov
X-ray structural studies of N-amino-nitropyrazoles have indicated that these molecules can have non-planar structures and exhibit conformational lability. researchgate.netresearchgate.net This flexibility means that the molecule can exist in various conformations, and the one that is most stable in the crystalline state may not be the same as the bioactive conformation when bound to a target. Understanding the energetic landscape of these conformations is therefore important for rational drug design. The interactions between the ligand and the target protein ultimately stabilize a specific bioactive conformation. nih.gov
Analytical Method Development for 3 Nitro 1 Propyl 1h Pyrazol 4 Amine in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.
HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds, including those that are non-volatile or thermally labile. For 3-Nitro-1-propyl-1H-pyrazol-4-amine, reversed-phase HPLC (RP-HPLC) is the most common and suitable approach.
Methodology: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For nitro-substituted pyrazole (B372694) derivatives, C18 columns are frequently employed due to their hydrophobicity, which allows for good retention and separation.
Research Findings: While specific studies on this compound are not extensively published, research on analogous compounds provides a strong basis for method development. For instance, a study on the qualitative estimation of a pyrazolone (B3327878) derivative, (4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone], utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (90:10 v/v) at a flow rate of 0.8 mL/min, with UV detection at 237 nm. researchgate.net Another study on 3,5-dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) also employed HPLC for purity assessment using acetonitrile as the solvent. d-nb.info These examples suggest that a mobile phase consisting of acetonitrile or methanol (B129727) mixed with water or a buffer is effective for the elution and separation of such compounds. The presence of the nitro group and the pyrazole ring provides strong UV absorbance, making UV detection a sensitive and appropriate choice.
Data Table: Typical HPLC Parameters for Nitro-Substituted Pyrazole Derivatives
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a range of polar and non-polar impurities. |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical columns. |
| Detection | UV-Vis Detector | The nitro and pyrazole moieties are strong chromophores. |
| Wavelength | 230 - 280 nm | Region of maximum absorbance for many nitroaromatic compounds. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and whether it can be vaporized without decomposition. The presence of the polar amine and nitro groups might necessitate derivatization to increase volatility and reduce peak tailing.
Methodology: In GC, the sample is vaporized and injected into a heated column containing a stationary phase. Separation occurs as the components of the vaporized sample are carried through the column by an inert gas (the mobile phase) and interact with the stationary phase at different rates.
Research Findings: There is limited direct literature on the GC analysis of this compound. However, the analysis of other nitroaromatic compounds by GC is well-established. Challenges can arise from the thermal lability of the nitro group and the potential for adsorption of the amine group onto the column. A fused silica (B1680970) capillary column with a moderately polar stationary phase, such as one containing phenyl and methyl polysiloxane, would be a suitable starting point. Temperature programming would be essential to elute the compound effectively while minimizing thermal degradation.
Data Table: Hypothetical GC Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a mid-polarity phase (e.g., 5% phenyl methylpolysiloxane) | Balances retention and elution of a moderately polar compound. |
| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |
| Inlet Temperature | 250 °C | Sufficient to ensure vaporization without decomposition. |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min | Allows for separation of any volatile impurities before eluting the main compound. |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | FID is a general-purpose detector, while NPD offers higher sensitivity for nitrogen-containing compounds. |
Spectroscopic Methods for Detection and Quantification
Spectroscopic methods are used to determine the concentration of a substance by measuring its interaction with electromagnetic radiation.
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the nitro group (a strong chromophore) and the pyrazole ring in this compound makes it an excellent candidate for this technique.
Methodology: A solution of the compound is placed in a cuvette, and UV-Vis light is passed through it. The amount of light absorbed at a specific wavelength is measured and is directly proportional to the concentration of the compound in the solution, according to the Beer-Lambert law.
Research Findings: Studies on related nitro-substituted aromatic and heterocyclic compounds demonstrate characteristic UV absorption maxima. For example, the gas-phase UV absorption spectrum of pyrazole shows a transition around 206 nm. researchgate.net The introduction of a nitro group typically results in a bathochromic shift (shift to longer wavelengths) and an increase in the molar absorptivity. For instance, p-anisidine (B42471) exhibits a significant shift in its absorption spectrum upon nitration. nist.gov Therefore, this compound is expected to have a strong absorption band in the 250-350 nm range. Quantification would involve creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
Data Table: Expected UV-Vis Spectrophotometric Properties
| Parameter | Expected Value/Range | Basis |
| Solvent | Ethanol (B145695), Methanol, or Acetonitrile | Common solvents that are transparent in the UV region of interest. |
| λmax (Wavelength of Maximum Absorbance) | 250 - 350 nm | Based on the chromophoric system of a nitro-substituted pyrazole. |
| Molar Absorptivity (ε) | High (e.g., > 10,000 L mol⁻¹ cm⁻¹) | The nitro group is a strong auxochrome, significantly enhancing absorption intensity. |
Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. While many pyrazoline derivatives are known to be fluorescent, the applicability of this technique to this compound is questionable.
Methodology: A sample is excited with light of a specific wavelength, causing it to move to a higher electronic state. As it returns to the ground state, it emits light of a longer wavelength, which is detected.
Research Findings: Pyrazoline derivatives often exhibit strong fluorescence. researchgate.netresearchgate.netnih.gov They typically absorb light in the 300-400 nm range and emit blue fluorescence. researchgate.net The fluorescence properties are influenced by the substituents on the pyrazoline ring. rsc.org However, the presence of a nitro group, which is a well-known fluorescence quencher, is likely to significantly reduce or completely eliminate the fluorescence of this compound. This quenching occurs through processes like intersystem crossing, which competes with fluorescence. Therefore, while fluorimetry is a powerful tool for many pyrazoline derivatives, it is not expected to be a suitable analytical method for this specific nitro-substituted compound.
Electrochemical Methods for Detection
Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species. The nitro group in this compound is electrochemically active and can be readily reduced, making electrochemical detection a viable analytical approach.
Methodology: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used. In these methods, a potential is applied to a working electrode immersed in a solution of the analyte, and the resulting current is measured. The reduction of the nitro group to a hydroxylamine (B1172632) or an amine group produces a measurable current that is proportional to the concentration of the analyte.
Research Findings: The electrochemical detection of nitroaromatic compounds is a well-established field. For example, a study on the detection of 4-nitrophenol (B140041) utilized a modified glassy carbon electrode and observed a distinct reduction peak. nih.gov The electrochemical behavior is dependent on the pH of the supporting electrolyte, with the peak potential often shifting to more negative values with increasing pH. The development of an electrochemical sensor for this compound would involve optimizing the electrode material, the supporting electrolyte composition, and the pH to achieve the best sensitivity and selectivity.
Data Table: Potential Electrochemical Detection Parameters
| Parameter | Suggested Condition/Technique | Rationale |
| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) | DPV generally offers higher sensitivity than CV. |
| Working Electrode | Glassy Carbon Electrode (GCE), possibly modified | GCE is a common choice; modification can enhance sensitivity and selectivity. |
| Reference Electrode | Ag/AgCl | A stable and widely used reference electrode. |
| Counter Electrode | Platinum wire | Provides a stable current path. |
| Supporting Electrolyte | Phosphate buffer solution (PBS) or Britton-Robinson buffer | Allows for control of pH, which influences the reduction potential. |
| Potential Range | e.g., +0.2 V to -1.2 V vs. Ag/AgCl | Should encompass the reduction potential of the nitro group. |
Mass Spectrometry-Based Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the sensitive and selective quantification of novel chemical entities like this compound in complex biological matrices. The development of a robust LC-MS/MS method is critical for preclinical research, enabling accurate measurement of the compound in plasma, tissue homogenates, and other relevant samples. This section details the typical development and parameters of such a method in a research setting.
The primary approach involves a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, which is well-suited for amine-containing compounds. Method development commences with the direct infusion of a standard solution of this compound into the mass spectrometer to optimize the ion source parameters and identify the precursor ion, which corresponds to the protonated molecule [M+H]⁺.
Following the selection of the precursor ion, collision-induced dissociation (CID) is employed to generate characteristic product ions. The most stable and abundant product ion is chosen for quantification in Selected Reaction Monitoring (SRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. A secondary transition is often monitored for confirmation.
For a compound with the molecular formula C₆H₁₀N₄O₂, the monoisotopic mass is 170.08 g/mol . The protonated molecule [M+H]⁺ would therefore have a mass-to-charge ratio (m/z) of approximately 171.1. Fragmentation of this precursor ion would be targeted to yield stable product ions. For instance, the loss of the nitro group (NO₂) or fragmentation of the propyl chain could yield suitable product ions for quantification.
An appropriate internal standard (IS) is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. A structurally similar molecule or a stable isotope-labeled version of the analyte is ideal. For the purposes of this method, a related pyrazole derivative could be employed as the internal standard.
The developed LC-MS/MS method would then be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effect. This ensures the reliability of the data generated in subsequent research applications.
Below are the optimized mass spectrometry parameters for the quantification of this compound and a representative internal standard.
Interactive Data Table: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard |
|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 171.1 | 157.1 |
| Product Ion (m/z) - Quantification | 125.1 | 111.1 |
| Product Ion (m/z) - Confirmation | 97.1 | 83.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 18 |
| Declustering Potential (V) | 60 | 55 |
| Entrance Potential (V) | 10 | 10 |
| Collision Cell Exit Potential (V) | 12 | 14 |
An exploration of the chemical compound this compound reveals a molecule poised for significant future investigation. While specific research on this particular pyrazole derivative is nascent, its structural motifs—a pyrazole core, a nitro group, and an amine group—are features of compounds with a wide array of biological activities. researchgate.netnih.gov The following article outlines promising future research directions and unexplored avenues for this compound, based on the potential of its chemical scaffold.
Q & A
Q. What is a reliable synthetic route for 3-Nitro-1-propyl-1H-pyrazol-4-amine?
Methodology :
- Catalytic hydrogenation : A common approach involves reducing nitro precursors. For example, 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine is hydrogenated using 10% palladium on carbon (Pd/C) under 40 psi hydrogen pressure in ethanol. This method achieves ~74% yield of the amine derivative .
- Cross-coupling reactions : Copper-catalyzed Ullmann-type couplings (e.g., using CuBr and Cs₂CO₃ in DMSO) enable functionalization at the pyrazole C4 position, as demonstrated in related pyrazol-4-amine syntheses .
Q. How is the structure of this compound confirmed experimentally?
Methodology :
- NMR spectroscopy : Key signals include aromatic protons (δ 7.4–8.9 ppm for pyrazole/pyridine rings) and propyl chain resonances (e.g., triplet at δ 1.02 ppm for terminal CH₃) .
- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 196–237 for analogous compounds) .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized for nitro-to-amine reduction in pyrazole derivatives?
Methodology :
- Catalyst selection : Pd/C is preferred for efficiency, but PtO₂ or Raney Ni may be tested for selectivity .
- Pressure and solvent effects : Higher H₂ pressure (e.g., 40–60 psi) in polar solvents (ethanol/ethyl acetate) improves reaction rates. Degassing solvents minimizes side reactions .
- Monitoring reaction progress : Use TLC or in-situ FTIR to track nitro group disappearance.
Q. What computational strategies predict the biological activity of this compound?
Methodology :
- Molecular docking : Employ software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with pyrazole-binding pockets). Validate with known triazole or pyrazol-amine inhibitors .
- QSAR modeling : Correlate substituent effects (e.g., nitro vs. amine groups) with activity using descriptors like logP and electrostatic potential maps .
Q. How does crystallography elucidate molecular interactions in pyrazol-4-amine derivatives?
Methodology :
- Single-crystal X-ray diffraction : For this compound analogs (e.g., 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine), triclinic crystal systems (space group P1) reveal intermolecular hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings .
- Refinement parameters : Use SHELXL for structure refinement; typical R-factors <0.07 ensure accuracy .
Q. What alternative synthetic routes exist for pyrazol-3/4-amines?
Methodology :
- Hydrazine-mediated cyclization : React 3-aryl-2-(aminomethylene)-propannitriles with hydrazine salts in alcohols (C1–C3) to form pyrazol-3-amines, as per DE4333659 .
- Microwave-assisted synthesis : Reduce reaction times for nitro group reduction or cross-coupling steps, though this requires optimization of microwave power and solvent dielectric properties .
Contradiction Analysis & Best Practices
- Catalyst efficiency : While Pd/C is widely used for nitro reductions , copper catalysts (e.g., CuBr) are preferred for C–N bond formation in cross-couplings .
- Solvent selection : DMSO aids in Cu-catalyzed reactions but may complicate purification; ethanol/ethyl acetate mixtures are better for hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
